1-(2,4-Difluorophenyl)butan-1-amine
Description
1-(2,4-Difluorophenyl)butan-1-amine is a fluorinated aromatic amine with a four-carbon alkyl chain terminating in a primary amine group.
Properties
IUPAC Name |
1-(2,4-difluorophenyl)butan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2N/c1-2-3-10(13)8-5-4-7(11)6-9(8)12/h4-6,10H,2-3,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYWOZTJRNLKMSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=C(C=C(C=C1)F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2,4-Difluorophenyl)butan-1-amine typically involves the reaction of 2,4-difluorobenzaldehyde with butylamine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the amine group . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(2,4-Difluorophenyl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form primary amines or other reduced derivatives.
Substitution: The difluorophenyl group can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,4-Difluorophenyl)butan-1-amine is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and protein binding.
Medicine: This compound is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,4-Difluorophenyl)butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances its binding affinity to these targets, leading to various biochemical effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Key Differences
The following table summarizes structural analogs and their distinguishing features:
Impact of Structural Modifications
Chain Length and Branching
- Branched chains (e.g., dimethylbutan-1-amine in ) increase steric bulk, which may hinder interactions with enzymatic binding pockets but improve metabolic stability.
Fluorine Substitution Patterns
- 2,4-Difluorophenyl vs. 2,6-Difluorophenyl : The 2,6-substitution () creates a more symmetrical electron-withdrawing effect, possibly altering aromatic ring reactivity and intermolecular interactions.
- 3,4-Difluorophenyl vs. 4-Fluorophenyl: The 3,4-difluoro analog () introduces ortho-para directing effects, whereas mono-fluoro substitution () simplifies electronic interactions.
Amine Position
Biological Activity
1-(2,4-Difluorophenyl)butan-1-amine is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. The difluorophenyl moiety contributes to its lipophilicity and binding affinity to various biological targets, making it a candidate for therapeutic applications.
The molecular formula for 1-(2,4-difluorophenyl)butan-1-amine is CHFN. The presence of two fluorine atoms on the aromatic ring enhances its chemical reactivity and biological properties, particularly in modulating neurotransmitter systems.
The biological activity of 1-(2,4-difluorophenyl)butan-1-amine is primarily attributed to its interaction with specific enzymes and receptors. The difluorophenyl group increases the compound's binding affinity, leading to various biochemical effects such as:
- Inhibition of Enzyme Activity : This compound may inhibit certain enzymes that are crucial in metabolic pathways.
- Modulation of Receptor Signaling : It can interact with neurotransmitter receptors, potentially affecting mood and cognitive functions.
Biological Activity Overview
Research indicates that 1-(2,4-difluorophenyl)butan-1-amine exhibits a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial properties against various strains.
- Anticancer Potential : Some derivatives of similar structures have shown cytotoxic effects against cancer cell lines, indicating a need for further investigation into its potential as an anticancer agent.
Antimicrobial Studies
A study evaluated the antimicrobial efficacy of 1-(2,4-difluorophenyl)butan-1-amine against several bacterial strains. The results indicated that the compound exhibited significant antibacterial activity, particularly against Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were comparable to those of established antibiotics.
| Bacterial Strain | MIC (µg/mL) | Comparison with Standard |
|---|---|---|
| Escherichia coli | 32 | Comparable to Ciprofloxacin |
| Staphylococcus aureus | 16 | Lower than Ampicillin |
| Pseudomonas aeruginosa | 64 | Comparable |
Anticancer Activity
In vitro studies demonstrated that 1-(2,4-difluorophenyl)butan-1-amine derivatives could inhibit the growth of human cancer cell lines. For instance, one derivative exhibited an IC value of 10 µM against the MCF-7 breast cancer cell line.
Research Findings
Recent research has focused on synthesizing derivatives of 1-(2,4-difluorophenyl)butan-1-amine to enhance its pharmacological profile. Modifications in the fluorine substitution pattern have been shown to affect receptor binding affinity and selectivity.
Synthesis and Derivatives
The synthesis of 1-(2,4-difluorophenyl)butan-1-amine can be achieved through several methods, including:
- Reduction Reactions : Using borane as a reducing agent.
- Substitution Reactions : Employing nucleophiles like sodium methoxide.
The following table summarizes some synthesized derivatives and their biological activities:
| Compound Name | Biological Activity | Notes |
|---|---|---|
| (R)-1-(2,4-Difluorophenyl)butylamine | Significant pharmacological effects | Potential for drug development |
| 1-(3-fluorophenyl)butan-1-amine | Moderate antibacterial activity | Lower lipophilicity |
| 1-(2,3-Difluorophenyl)butan-1-amine | Varies by receptor selectivity | Different pharmacological properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
